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Dichloromethane-13C

Cat. No.: B1610892
CAS No.: 70110-03-1
M. Wt: 85.92 g/mol
InChI Key: YMWUJEATGCHHMB-OUBTZVSYSA-N
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Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a fundamental technique in chemistry and biology that involves the incorporation of isotopes into molecules to study various processes at a molecular level. studysmarter.co.uk This method provides detailed insights into reaction mechanisms, metabolic pathways, and the structure of molecules. studysmarter.co.ukmusechem.com Stable isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be used in a wide range of applications without the need for specialized handling of radioactive materials. symeres.com

The primary advantage of isotopic labeling lies in the ability to distinguish labeled molecules from their unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.com In MS, the difference in mass between the labeled and unlabeled compound allows for precise tracking and quantification. symeres.com In NMR spectroscopy, the presence of an isotope like ¹³C, which has a nuclear spin, provides a powerful tool for structural elucidation and for studying the interactions between molecules. symeres.comsilantes.com This technique is indispensable in fields such as drug discovery, metabolomics, environmental science, and materials science. musechem.comsymeres.com

Fundamental Role of Dichloromethane-13C as a Research Reagent and Mechanistic Probe

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a versatile solvent widely used in organic synthesis due to its ability to dissolve a broad range of organic compounds and its relative inertness. fishersci.comwikipedia.org Its labeled counterpart, this compound, retains these useful properties while offering the added advantage of a traceable carbon atom.

As a research reagent, this compound is employed to introduce a ¹³C-labeled methylene (-CH₂-) group into a target molecule. This is particularly valuable in synthesizing internal standards for quantitative analysis by mass spectrometry, where a known amount of the labeled compound is added to a sample to improve the accuracy of the measurement.

The most significant role of this compound is as a mechanistic probe. By using this compound as a solvent or reagent in a chemical reaction, chemists can track the transformation of the methylene group. For instance, in a study investigating the source of formaldehyde (B43269) contamination in amines, this compound was used to unequivocally confirm that dichloromethane was the carbon source of the formaldehyde. acs.org This type of experiment is crucial for understanding reaction pathways, identifying intermediates, and elucidating complex molecular rearrangements. rsc.org The distinct signal of the ¹³C nucleus in NMR spectroscopy allows researchers to pinpoint its location in the final products, providing direct evidence for a proposed mechanism. rsc.org

Physical and Chemical Properties of Dichloromethane

PropertyValue
Molecular Formula CH₂Cl₂
Molecular Weight 84.93 g/mol
Boiling Point 39.8-40 °C
Melting Point -97 °C to -95 °C
Density 1.325 g/mL at 25 °C
Solubility in Water 20 g/L at 20 °C
Appearance Colorless liquid
Odor Mildly sweet, ethereal

This table presents data for the unlabeled compound, which are virtually identical for the ¹³C-labeled version for most physical properties. fishersci.comcarlroth.comchemicalbook.comchemcess.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl2 B1610892 Dichloromethane-13C CAS No. 70110-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWUJEATGCHHMB-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481158
Record name Dichloromethane-13C
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Molecular Weight

85.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70110-03-1
Record name Dichloromethane-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethane-13C
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Synthesis and Isotopic Enrichment of Dichloromethane 13c

Methodologies for Targeted Carbon-13 Enrichment in Dichloromethane (B109758)

The synthesis of Dichloromethane-13C requires starting with a precursor molecule already enriched with the ¹³C isotope. The specific synthetic route is chosen to efficiently transfer the ¹³C atom into the final dichloromethane structure while minimizing isotopic dilution and side reactions. While proprietary industrial methods may vary, common strategies are based on established organic transformations using commercially available ¹³C-labeled starting materials.

Two plausible synthetic pathways include:

Reduction of Carbon Tetrachloride-13C or Chloroform-13C: A common laboratory and industrial method for preparing chlorinated methanes involves the reduction of more highly chlorinated analogues. Starting with ¹³C-labeled carbon tetrachloride (¹³CCl₄) or chloroform (B151607) (¹³CHCl₃), a controlled reduction can yield this compound. For instance, the reduction of chloroform to dichloromethane can be achieved using reagents like zinc metal in the presence of an acid. youtube.com Applying this principle, Chloroform-13C can be reduced to selectively produce this compound. Catalytic hydrogenation is another established method that could be adapted for this transformation. arizona.edunih.gov

Chlorination of ¹³C-Labeled Methanol (B129727) Derivatives: Industrial production of dichloromethane often begins with methanol. google.com A similar approach can be used for the isotopically labeled variant, starting with Methanol-13C (¹³CH₃OH). The process typically involves reacting the ¹³C-labeled methanol or a derivative like formaldehyde (B43269) with a chlorinating agent such as hydrochloric acid (HCl), often in the presence of a catalyst and at elevated temperatures, to produce a mixture of chloromethanes from which this compound is isolated. google.com

The choice of method depends on the availability and cost of the ¹³C-labeled precursor, desired yield, and the required purity of the final product. Post-synthesis, rigorous purification, typically involving fractional distillation, is essential to separate the desired this compound from any remaining precursors, reagents, and other chlorinated methane (B114726) byproducts.

Spectroscopic and Analytical Characterization of this compound Purity

Ensuring the quality of synthesized this compound involves two distinct but equally important assessments: verifying the success of the isotopic enrichment and quantifying any chemical impurities.

Isotopic purity, often expressed as "atom % ¹³C," defines the percentage of dichloromethane molecules that contain the ¹³C isotope. High isotopic enrichment (typically >99 atom %) is crucial for applications where the ¹³C signal is the primary focus. Two primary analytical techniques are employed for this assessment.

Mass Spectrometry (MS): This is a direct method for determining isotopic enrichment. almacgroup.comresearchgate.net The sample is ionized, and the resulting molecular ions are separated based on their mass-to-charge ratio (m/z). Unlabeled dichloromethane (¹²CH₂Cl₂) has a different molecular weight than this compound (¹³CH₂Cl₂). By comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled molecules, a precise isotopic ratio can be calculated. nih.gov High-resolution mass spectrometry can provide highly accurate data to confirm the level of enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is an inherently powerful tool for analyzing ¹³C-labeled compounds. libretexts.orgopenstax.org In a quantitative ¹³C NMR experiment, the signal intensity is directly proportional to the number of ¹³C nuclei. By acquiring a spectrum under conditions that ensure accurate signal integration, the enrichment level can be determined, often by comparison against a known standard or by analyzing the residual signal from the ¹²C isotopologue's satellite peaks. nih.govacs.orgfrontiersin.org

The following table summarizes the principles of these characterization methods for isotopic purity:

TechniquePrincipleInformation ProvidedTypical Purity Target
Mass Spectrometry Separation of ions based on mass-to-charge ratio.Direct measurement of the relative abundance of ¹³CH₂Cl₂ vs. ¹²CH₂Cl₂.>99 atom % ¹³C
¹³C NMR Spectroscopy Detection of the ¹³C nucleus based on its magnetic properties.Quantitative measure of ¹³C signal intensity, confirming enrichment.>99 atom % ¹³C

Trace impurity analysis focuses on identifying and quantifying any residual chemical contaminants from the synthesis and purification processes. These impurities are distinct from isotopic variants (i.e., ¹²CH₂Cl₂) and can include starting materials, other solvents, or side-products.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark technique for analyzing volatile organic compounds. fishersci.ca The sample is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the chromatographic column. Each separated compound then enters a mass spectrometer, which provides a mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification and quantification. scu.edu.cnacgpubs.org This method is highly effective for detecting trace levels of other chlorinated methanes (e.g., chloroform, carbon tetrachloride) or residual solvents used during synthesis. rcilabscan.com

NMR Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy can also be used to detect chemical impurities. pitt.edu Impurities present at sufficient concentration will produce characteristic signals in the NMR spectrum that are distinct from the this compound signals. By comparing the chemical shifts and signal integrations to reference spectra, impurities can be identified and their concentration estimated. nmrs.io

The table below lists potential trace impurities and their characteristic ¹³C NMR chemical shifts, which aids in their identification.

Compound NameFormulaType of Impurity¹³C NMR Chemical Shift (ppm)
ChloroformCHCl₃Synthesis Side-Product/Precursor77.99
Carbon TetrachlorideCCl₄Synthesis Side-Product/Precursor96.52
MethanolCH₃OHSynthesis Precursor50.45
AcetoneC₃H₆OPurification/Cleaning Solvent31.00 (CH₃), 206.78 (C=O)
Diethyl EtherC₄H₁₀OReaction/Extraction Solvent15.44 (CH₃), 66.11 (CH₂)
n-HexaneC₆H₁₄Reaction/Extraction Solvent14.28, 23.07, 32.01

Note: Chemical shifts are approximate and can vary slightly based on the solvent and other experimental conditions. Data sourced from reference databases. nmrs.io

Spectroscopic Characterization and Advanced Applications of Dichloromethane 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dichloromethane-13C

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules. This compound, with its carbon-13 (¹³C) isotope, is particularly valuable for ¹³C NMR studies, offering insights that are often complementary to proton (¹H) NMR.

Carbon-13 NMR Spectral Analysis

The analysis of the ¹³C NMR spectrum of this compound provides a wealth of information derived from its chemical shift, spin-spin coupling constants, and relaxation behavior.

The ¹³C chemical shift is a fundamental parameter in NMR spectroscopy, indicating the electronic environment of the carbon nucleus. For this compound, the ¹³C chemical shift is typically observed in a specific region of the NMR spectrum.

The experimental determination of the ¹³C chemical shift requires the use of referencing standards. Tetramethylsilane (TMS), Si(CH₃)₄, is the universally accepted primary reference standard, with its ¹³C signal arbitrarily set to 0.0 ppm. docbrown.info All other ¹³C chemical shifts are measured relative to this standard. docbrown.info In practice, secondary references, such as the residual solvent peak in deuterated solvents, are often used for convenience. pitt.edu For instance, the residual peak of deuterated chloroform (B151607) (CDCl₃) appears at approximately 77.16 ppm. carlroth.com The chemical shift of this compound can be influenced by the solvent used for the measurement.

Compilations of ¹H and ¹³C NMR chemical shifts for common laboratory solvents, including dichloromethane (B109758), have been reported in various deuterated solvents such as CDCl₃, (CD₃)₂CO, (CD₃)₂SO, C₆D₆, CD₃CN, CD₃OD, and D₂O. carlroth.comillinois.eduacs.org These extensive datasets are invaluable for identifying impurities and for the accurate referencing of chemical shifts. illinois.eduacs.org

Table 1: Experimental ¹³C Chemical Shift of Dichloromethane in Various Deuterated Solvents This table is interactive. Users can sort and filter the data.

Deuterated Solvent Chemical Shift (ppm) Reference
CDCl₃ 53.8 carlroth.com
(CD₃)₂CO 54.4 carlroth.com
(CD₃)₂SO 54.9 carlroth.com
C₆D₆ 54.2 carlroth.com
CD₃CN 54.6 carlroth.com
CD₃OD 55.0 carlroth.com
D₂O 57.6 carlroth.com

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and results in the splitting of NMR signals. organicchemistrydata.org The magnitude of the coupling constant (J), expressed in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and the dihedral angle between them.

In this compound, the primary J-couplings of interest are the one-bond coupling between the ¹³C nucleus and directly attached protons (¹JCH) and the two-bond coupling between the ¹³C nucleus and the chlorine atoms (²JCC l). The ¹JCH coupling constant in methane (B114726) derivatives is typically large. bhu.ac.in The observation of these couplings can provide insights into the hybridization and geometry of the molecule. organicchemistrydata.org The measurement of J-couplings can be complex, and for molecules with symmetry, isotopic substitution can be employed to simplify the analysis. organicchemistrydata.org

Proton-coupled ¹³C NMR spectra, which show these splittings, can be difficult to interpret due to the large one-bond ¹H-¹³C coupling constants (typically 100-320 Hz). bhu.ac.in For this reason, ¹³C NMR spectra are often acquired using proton-decoupling techniques, which collapse the multiplets into single lines, simplifying the spectrum but losing the coupling information. bhu.ac.in

Table 2: Representative J-Coupling Constants Involving Carbon-13 This table is interactive. Users can sort and filter the data based on coupling type and value.

Coupling Type Typical Range (Hz) Notes
¹J(¹³C, ¹H) 100 - 320 One-bond coupling, highly dependent on hybridization.
²J(¹³C, C, ¹H) 0 - 60 Two-bond (geminal) coupling.
³J(¹³C, C, C, ¹H) 0 - 60 Three-bond (vicinal) coupling, dependent on dihedral angle.

Carbon-13 NMR relaxation studies provide powerful insights into the molecular dynamics of this compound, including its rotational and translational motions. The primary relaxation parameters measured are the spin-lattice relaxation time (T₁) and the nuclear Overhauser effect (NOE).

Studies have investigated the ¹³C relaxation of dichloromethane when it is encapsulated as a guest molecule within host molecules like cryptophanes. acs.orgacs.org These studies reveal that the reorientational motion of dichloromethane can be nearly isotropic and unhindered within the host cavity. acs.org By measuring T₁ and NOE values at different magnetic field strengths, researchers can probe the dynamics of both the guest (dichloromethane) and the host molecules. acs.org The analysis of relaxation data allows for the determination of correlation times, which describe the timescale of molecular motions.

Variable-temperature (VT) ¹³C NMR spectroscopy is a technique used to study dynamic processes that occur on the NMR timescale. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts, line shapes, and coupling constants, which can provide information about conformational changes, chemical exchange, and intermolecular interactions. cdnsciencepub.com

The chemical shifts of compounds, including dichloromethane, are known to be temperature-dependent. carlroth.com This temperature effect, which can be up to 20 ppb per degree Kelvin, arises from changes in the populations of different conformational states. acs.org VT NMR studies have been used to investigate the equilibration of diastereomers in metal-alkyne clusters where dichloromethane might be used as a solvent. cdnsciencepub.com In such studies, the coalescence of signals as the temperature is raised provides quantitative information about the rates of the dynamic processes. cdnsciencepub.com

Applications of this compound in NMR-Based Research

The unique properties of this compound make it a valuable tool in a variety of NMR-based research applications. Its primary use is as a non-reactive, weakly coordinating solvent that provides a clean ¹³C NMR background, allowing for the unambiguous observation of signals from the solute of interest.

Beyond its role as a solvent, this compound is utilized in studies of host-guest chemistry. For example, its inclusion within cryptophane cavities has been extensively studied using ¹³C NMR. acs.orgacs.org These experiments provide information on the binding affinities, exchange kinetics, and the dynamics of the guest molecule within the host. acs.org The slow exchange of dichloromethane between the bulk solvent and the cryptophane cavity results in distinct signals for the free and bound states in both ¹H and ¹³C spectra. acs.org

Furthermore, this compound can be used in studies involving the determination of reaction mechanisms and in the structural elucidation of complex molecules where the solvent signal might otherwise interfere with the analysis.

Mass Spectrometry (MS) of this compound

The mass spectrum of dichloromethane is characterized by a distinct isotopic pattern due to the natural abundances of chlorine isotopes (³⁵Cl and ³⁷Cl) and carbon isotopes (¹²C and ¹³C). brainly.inlibretexts.org When dichloromethane is enriched with ¹³C, the resulting mass spectrum provides a unique isotopic fingerprint. The molecular ion peak for Dichloromethane-¹³C will be shifted by one mass unit (M+1) compared to its ¹²C counterpart. sigmaaldrich.com

The fragmentation of dichloromethane in a mass spectrometer leads to the formation of various ions. msu.edu The presence of chlorine's two stable isotopes results in characteristic peak clusters for chlorine-containing fragments. libretexts.org For instance, the loss of a chlorine atom from the molecular ion results in the [CH₂Cl]⁺ fragment, which will exhibit a 3:1 intensity ratio for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. libretexts.org Analysis of the fragmentation pathways of Dichloromethane-¹³C can provide insights into the stability of different ionic species and the mechanisms of bond cleavage under electron ionization. mdpi.com The intensity of the M+1 peak, which is significantly enhanced in ¹³C-labeled compounds, can also be used to determine the number of carbon atoms in a molecule or fragment. libretexts.orgspectroscopyonline.com

Expected m/z values for Major Isotopologues of Dichloromethane-¹³C

IonFormulaExpected m/z
Molecular Ion[¹³CH₂³⁵Cl₂]⁺85
Molecular Ion[¹³CH₂³⁵Cl³⁷Cl]⁺87
Molecular Ion[¹³CH₂³⁷Cl₂]⁺89

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes in a sample. fmach.it In the context of dichloromethane, IRMS can be used to determine the precise ratios of ¹³C/¹²C and ³⁷Cl/³⁵Cl. acs.orgosti.gov This information is particularly useful in environmental studies to track the source and fate of dichloromethane contamination. acs.orgosti.govnih.gov

By analyzing the isotopic fractionation of carbon and chlorine during degradation processes, researchers can distinguish between different degradation pathways. acs.orgosti.govnih.govnih.gov For example, different microbial degradation mechanisms can result in distinct carbon and chlorine isotope enrichment factors (εC and εCl). acs.orgnih.gov The dual carbon-chlorine isotope analysis provides a powerful tool to identify the specific biochemical reactions responsible for the breakdown of dichloromethane in contaminated sites. acs.orgosti.govnih.gov These measurements rely on converting the sample into simple gases like CO₂ for carbon isotope analysis, which are then analyzed by the mass spectrometer. fmach.itunime.it

Vibrational Spectroscopy (Infrared and Raman) of this compound

The substitution of a carbon-12 atom with its heavier carbon-13 isotope in dichloromethane introduces a subtle but measurable mass change that distinctly influences the molecule's vibrational dynamics. This isotopic labeling is a powerful tool in vibrational spectroscopy, allowing for the precise assignment of fundamental vibrational modes and the study of intermolecular interactions. The analysis of infrared (IR) and Raman spectra of this compound reveals specific frequency shifts and changes in spectral features under various physical conditions.

Characterization of Vibrational Modes and Isotopic Shifts

The dichloromethane molecule (CH₂Cl₂) belongs to the C₂ᵥ point group and possesses nine fundamental vibrational modes. researchgate.netmdpi.com These modes are distributed among the symmetry species as 4A₁, 1A₂, 2B₁, and 2B₂. thiemann.io All nine modes are active in the Raman spectrum, while eight are infrared active; the A₂ mode is IR-inactive. researchgate.netthiemann.io

The substitution of ¹²C with ¹³C primarily affects the vibrational modes that involve significant displacement of the carbon atom. The heavier mass of the ¹³C isotope leads to a decrease in the vibrational frequencies for these modes. The magnitude of this isotopic shift is dependent on the extent of the carbon atom's participation in the normal coordinate of a given vibration.

Studies on the infrared spectrum of crystalline dichloromethane have identified these isotopic shifts. aip.org For instance, the C-H symmetric stretching (ν₁), CCl₂ symmetric stretching (ν₃), and CH₂ scissoring (ν₄) modes, all of A₁ symmetry, exhibit downward shifts in frequency. The most significant shifts are observed for modes with substantial carbon atom motion, such as the CCl₂ stretching vibration. aip.orgresearchgate.net In contrast, modes dominated by hydrogen atom movements, like the C-H asymmetric stretching (ν₆), are less affected.

Quantum-chemical calculations and experimental data from gas, liquid, and solid phases provide a comprehensive picture of these shifts. researchgate.net The table below details the fundamental vibrational modes of dichloromethane and the characteristic isotopic shifts observed upon ¹³C substitution in the crystalline phase.

Table 1: Fundamental Vibrational Frequencies and ¹³C Isotopic Shifts for Dichloromethane

Frequency values are for the crystalline phase and are given in cm⁻¹. Data compiled from experimental observations and computational models.

ModeSymmetryAssignmentFrequency ¹²CH₂Cl₂ (cm⁻¹)Frequency ¹³CH₂Cl₂ (cm⁻¹)Isotopic Shift (Δν, cm⁻¹)
ν₁A₁C-H Symmetric Stretch29892988-1
ν₂A₁CH₂ Scissor14221415-7
ν₃A₁CCl₂ Symmetric Stretch700679-21
ν₄A₁CCl₂ Scissor285284-1
ν₅A₂CH₂ Twist11551141-14
ν₆B₁C-H Asymmetric Stretch304830480
ν₇B₁CH₂ Rock897887-10
ν₈B₂CH₂ Wag12651252-13
ν₉B₂CCl₂ Asymmetric Stretch737727-10
Note: The exact frequency values can vary slightly depending on the phase and temperature. The isotopic shifts are based on infrared measurements of crystalline samples. aip.orgresearchgate.net

Analysis of Spectroscopic Signatures in Various Phases and Conditions

The vibrational spectrum of this compound is sensitive to its physical state (gas, liquid, or solid) and external conditions such as temperature and pressure. These changes provide insight into intermolecular interactions.

In the transition from the gas to the liquid or solid phase, intermolecular forces cause shifts in vibrational frequencies and changes in band shapes. In the crystalline solid phase, the symmetry of the molecule's environment is typically lower than the symmetry of the isolated molecule. This can lead to the splitting of degenerate vibrational modes and the appearance of new bands due to intermolecular coupling, an effect known as factor-group or Davydov splitting. aip.org Infrared studies of crystalline Dichloromethane have revealed such splittings for several fundamental modes. aip.org

Temperature variations also influence the spectra. Measurements of crystalline Dichloromethane at temperatures from 5 K to 125 K show that as temperature decreases, vibrational bands tend to sharpen and may shift slightly in frequency due to lattice contraction and changes in intermolecular interactions. aip.org

High-pressure studies using Raman spectroscopy on solid dichloromethane show that pressure significantly affects the vibrational modes. mdpi.com Generally, C–H and C–Cl stretching vibrations shift to higher frequencies (a blue shift) with increasing pressure, which indicates a shortening and strengthening of these bonds upon compression. mdpi.com In contrast, deformation modes like the CH₂ bending and rocking modes may exhibit a smaller frequency increase or even a slight decrease (a red shift) with pressure. mdpi.com Furthermore, in the solid phase, low-frequency deformation modes are often split, and this splitting increases with pressure, reflecting the anisotropic nature of the crystal's response to compression. mdpi.com

Table 2: Effect of Phase and Pressure on Selected Vibrational Modes of Dichloromethane

Illustrative changes in vibrational frequencies (cm⁻¹) based on Raman spectroscopy.

ModeAssignmentLiquid (0.6 GPa)Solid (5.4 GPa)Solid (15.8 GPa)
ν₃CCl₂ Symmetric Stretch711720731
ν₉CCl₂ Asymmetric Stretch744762782
ν₂CH₂ Scissor142614251425
ν₁C-H Symmetric Stretch299430033017
ν₆C-H Asymmetric Stretch305830673080
Data derived from studies on ¹²CH₂Cl₂ and is representative of the behavior expected for ¹³CH₂Cl₂. mdpi.com

Computational Studies and Theoretical Modeling of Dichloromethane 13c

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations have become an indispensable tool for predicting the spectroscopic parameters of molecules, including isotopically labeled species like Dichloromethane-13C. These computational methods provide valuable insights into the relationships between molecular structure, electronic environment, and spectroscopic observables.

Ab Initio Calculations for Vibrational Frequencies and Harmonic Force Fields.acs.org

Ab initio (from first principles) calculations are crucial for determining the vibrational frequencies and harmonic force fields of molecules like this compound. acs.org These calculations provide a fundamental understanding of the molecule's vibrational modes.

High-level ab initio methods, such as Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)], combined with large basis sets like cc-pVTZ, are used to predict harmonic and anharmonic force fields. researchgate.net These calculations yield vibrational frequencies that are in good agreement with experimental data. researchgate.net The calculated force fields can be used to compute centrifugal distortion constants and other spectroscopic parameters. researchgate.net

Different computational models, including B3LYP and MP2 with basis sets like 6-311++G** and cc-pVTZ, have been used to calculate anharmonic constants. researchgate.net It has been noted that the choice of basis set and even the integration grid size in DFT calculations can noticeably affect the results. researchgate.net For instance, the MP2/cc-pVTZ force field was found to be preferable in one study. researchgate.net Scaling the calculated harmonic force field can improve the agreement with observed frequencies. researchgate.net

The following table presents a selection of calculated harmonic vibrational frequencies for different isotopologues of dichloromethane (B109758).

Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for Dichloromethane Isotopologues

Mode CH₂³⁵Cl₂ ¹³CH₂³⁵Cl₂
ν₁ (CH₂ s-stretch) 3130.9 3130.6
ν₂ (CH₂ scis) 1465.1 1464.2
ν₃ (CCl₂ s-stretch) 728.8 719.6
ν₄ (CCl₂ scis) 291.5 291.2
ν₅ (CH₂ rock) 913.6 902.9
ν₆ (CH₂ a-stretch) 3215.1 3214.8
ν₇ (CH₂ wag) 1295.3 1292.8
ν₈ (CH₂ twist) 1184.2 1177.3
ν₉ (CCl₂ a-stretch) 772.4 766.1

Data derived from computational studies. researchgate.net

Molecular Dynamics Simulations Pertaining to this compound Motion.capes.gov.bratomicprecision.com

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into the motion and interactions of this compound in the liquid state. capes.gov.bratomicprecision.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of both equilibrium and dynamic properties. atomicprecision.com

In the context of liquid dichloromethane, MD simulations have been employed to understand intermolecular interactions and their effect on molecular motion. atomicprecision.com The accuracy of these simulations heavily relies on the potential function used to describe the interactions between molecules. atomicprecision.com Models with varying levels of complexity, from three-interaction sites to five-interaction sites with fractional electrical charges, have been developed to represent the intermolecular potential of dichloromethane. atomicprecision.com

These simulations can calculate various properties, including thermodynamic properties and time correlation functions, which are related to spectroscopic measurements like far-infrared spectra. atomicprecision.com The translational motion of molecules is a key aspect studied through MD simulations. capes.gov.br Furthermore, MD simulations are used to investigate the structure and dynamics of interfaces, such as the dichloromethane-water interface, revealing how molecules orient themselves and interact in these complex environments. researchgate.net

Theoretical Prediction of Isotopic Fractionation Factors

The theoretical prediction of isotopic fractionation factors for this compound is a critical area of computational chemistry that provides insights into reaction mechanisms, environmental fate, and the fundamental principles of isotope effects. These predictions are generally categorized into two types: equilibrium isotope effects (EIEs) and kinetic isotope effects (KIEs).

Equilibrium Isotope Fractionation

Equilibrium isotope fractionation is calculated using statistical mechanics, based on the vibrational frequencies of the isotopologues. The fractionation factor (α) is determined from the reduced partition function ratios (RPFRs) of the two isotopes in the molecules involved in an exchange reaction. Ab initio quantum mechanical approaches are employed to calculate these properties.

One theoretical study focused on equilibrium chlorine-isotope fractionations also provides a framework applicable to carbon isotopes. geologyscience.ru Using the Hartree-Fock level of theory with the 6-31G(d) basis set (HF/6-31G(d)), researchers calculate molecular force fields to determine vibrational frequencies. geologyscience.ru The accuracy of these ab initio models is benchmarked by their ability to reproduce observed frequency shifts in isotopically substituted molecules. For instance, calculations for CH₂Cl₂ are compared with observed spectra to validate the force fields used. geologyscience.ru Test calculations on dichloromethane and other chlorinated methanes suggest that the calculated reduced partition function ratios for the first heavy isotope substitution are accurate to within approximately 0.04‰ at temperatures above 273 K. geologyscience.ru

The choice of the density functional and basis set significantly impacts the accuracy of these predictions. Studies recommend using functionals like O3LYP or τHCTH with a triple-ζ basis set, such as def2-TZVP, for reliable calculations of equilibrium fractionation. chemrxiv.org The use of density-fitting approximations has been shown to have a negligible impact on the accuracy of vibrational frequencies, provided a sufficiently large auxiliary basis set is used. chemrxiv.org

Kinetic Isotope Effects (KIEs)

Kinetic isotope effects (k¹²C/k¹³C) are predicted using transition state theory (TST). researchgate.netcore.ac.uk The KIE arises from the differences in zero-point vibrational energies (ZPVE) between the ground state and the transition state for the light (¹²C) and heavy (¹³C) isotopologues. Computational models, particularly those based on Density Functional Theory (DFT), are used to locate the geometries of the reactants and the transition state and to calculate their vibrational frequencies.

The Bigeleisen-Mayer equation is a cornerstone for calculating KIEs from these vibrational frequencies. researchgate.netcore.ac.uk For instance, in studying the atmospheric degradation of dichloromethane (CH₂Cl₂), researchers have investigated the KIE for its reaction with OH radicals and Cl atoms. Experimental studies have determined the KIE for the reaction with Cl atoms (kCl+CH₃Cl/kCl+¹³CH₃Cl) to be 1.070 ± 0.010. copernicus.org Preliminary variational transition state calculations have been shown to support these experimental findings. copernicus.org

The selection of computational methods is crucial for accurate KIE predictions. Research on various organic reactions highlights the efficacy of the B3LYP functional with basis sets like 6-311++G(2d,p). core.ac.uk For reactions occurring in a solvent, such as dichloromethane, it is essential to use a continuum solvent model to achieve accurate results. rsc.org The modeling of the Swern oxidation in dichloromethane solvent, for example, demonstrated that basis sets of triple- or quadruple-ζ quality are recommended over split-valence level sets for accurate KIE computation. rsc.org

The magnitude of the predicted ¹³C KIE provides valuable mechanistic information. A primary ¹³C KIE, typically in the range of 1.01 to 1.05, indicates that the C-X bond (where X is another atom) is being broken or formed in the rate-determining step of the reaction. core.ac.uk

Table 1: Theoretical and Experimental Kinetic Isotope Effects (KIEs) for Reactions Involving Chloroalkanes

ReactionIsotopologue PairParameterValueMethodReference
Cl + CH₃Cl¹²CH₃Cl / ¹³CH₃Clk¹²/k¹³ (KIE)1.070 ± 0.010Experimental (Smog Chamber with FTIR) copernicus.org
OH + CH₃Cl¹²CH₃Cl / ¹³CH₃Clk¹²/k¹³ (KIE)1.059 ± 0.008Experimental (Smog Chamber with FTIR) copernicus.org
Swern Oxidation in Dichloromethane-KIE₂₅₀ (endo)1.686Theoretical (B3LYP/6-31+G(d,p) with Gaussian 16 solvation model) rsc.org
Swern Oxidation in Dichloromethane-KIE₂₅₀ (endo)1.53Theoretical (B3LYP/Def2-SVP with estimated vibrational scale factor) rsc.org

Isotopic Tracing and Mechanistic Investigations Utilizing Dichloromethane 13c

Compound-Specific Isotope Analysis (CSIA) in Environmental and Biogeochemical Studies

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the stable isotopic composition of individual organic compounds, such as Dichloromethane-13C. researchgate.netnih.govenviro.wikiresearchgate.net This method provides detailed insights into the origin, transport, and degradation of contaminants in the environment. nih.govmdpi.com By analyzing the isotopic ratios of elements like carbon and chlorine within the dichloromethane (B109758) molecule, scientists can track its transformation pathways and assess the extent of its breakdown. researchgate.netenviro.wikimdpi.com

Dual-Element Isotope Analysis (Carbon-13 and Chlorine-37) for Biodegradation Assessment

A significant advancement in CSIA is the use of dual-element isotope analysis, which simultaneously measures the isotopic fractionation of two different elements, such as carbon-13 (¹³C) and chlorine-37 (³⁷Cl), in a single compound. copernicus.orgresearchgate.netnih.govosti.gov This approach offers a more robust assessment of biodegradation compared to single-element analysis. The relationship between the changes in the isotopic composition of carbon (Δδ¹³C) and chlorine (Δδ³⁷Cl) provides a characteristic isotopic signature (ΛC/Cl) for specific degradation pathways. copernicus.orgresearchgate.netnih.govosti.gov

In the context of dichloromethane (DCM) biodegradation, dual C-Cl isotope analysis has been instrumental in distinguishing between different microbial degradation mechanisms. copernicus.orgnih.govosti.gov For instance, studies have shown that different anaerobic bacteria metabolize DCM via distinct pathways, which is reflected in their unique C-Cl isotope correlations. nih.govosti.gov Researchers have used this technique to investigate DCM degradation in contaminated aquifers, providing evidence for the occurrence of detoxification processes at polluted sites. copernicus.orgresearchgate.netnih.govosti.gov

A study on anaerobic DCM degradation by two different members of the Peptococcaceae family, Dehalobacterium formicoaceticum and Candidatus Dichloromethanomonas elyunquensis, revealed distinctly different dual element C-Cl isotope correlations (ΛC/Cl). nih.govosti.gov This finding implies that these two microorganisms employ mechanistically different C-Cl bond cleavage reactions to break down DCM. nih.govosti.gov

Table 1: Dual-Element Isotope Analysis Data for Anaerobic Dichloromethane Degradation

MicroorganismCarbon Isotope Enrichment Factor (εC in ‰)Chlorine Isotope Enrichment Factor (εCl in ‰)Dual C-Cl Isotope Correlation (ΛC/Cl)
Dehalobacterium formicoaceticum-42.4 ± 0.7-5.3 ± 0.17.89 ± 0.12
Candidatus Dichloromethanomonas elyunquensis-18.3 ± 0.2-5.2 ± 0.13.40 ± 0.03

Data sourced from a study on anaerobic dichloromethane degradation pathways. nih.govosti.gov

Determination of Kinetic Isotope Effects (KIE) in Reaction Pathways

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than those with lighter isotopes. wikipedia.orgcore.ac.uk The measurement of KIEs is a powerful tool for elucidating reaction mechanisms, as it provides information about the rate-determining step of a reaction. core.ac.uknumberanalytics.comescholarship.orgillinois.edu In the case of this compound, comparing the reaction rates of ¹³C-labeled and unlabeled dichloromethane can reveal whether the carbon atom is involved in bond-breaking or bond-forming events in the slowest step of the reaction. wikipedia.orgillinois.edu

Significant primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. core.ac.ukescholarship.org For carbon, these effects are typically smaller than for hydrogen isotopes but are still measurable and informative. wikipedia.orgcore.ac.uk The magnitude of the ¹³C KIE can help distinguish between different reaction mechanisms, such as concerted versus stepwise pathways. illinois.edu

Tracing Natural and Anthropogenic Dichloromethane Transformation Pathways

Isotopic labeling with this compound is a direct method for tracing the transformation pathways of dichloromethane in various environmental and biological systems. researchgate.netnih.govroyalsocietypublishing.org By introducing ¹³C-labeled DCM into a system, researchers can follow the ¹³C label as it is incorporated into different products, thereby mapping out the metabolic or chemical pathways. researchgate.netnih.govroyalsocietypublishing.org

For example, in studies of microbial degradation, this compound has been used to determine the fate of the carbon atom from DCM. researchgate.net One study demonstrated that the acetogenic bacterium Acetobacterium woodii can transform tetrachloromethane to dichloromethane and subsequently to carbon dioxide. asm.org The use of ¹⁴C-labeled tetrachloromethane in this study allowed for the tracking of the carbon atom and confirmed its mineralization to CO₂. asm.org Similarly, this compound can be used to unequivocally identify the products of DCM metabolism, distinguishing them from other carbon sources in the environment. researchgate.net

Applications of this compound in Elucidating Organic Reaction Mechanisms

Beyond environmental studies, this compound is a valuable tool in mechanistic organic chemistry. numberanalytics.comethernet.edu.et Isotopic labeling helps to unravel the intricate details of reaction mechanisms by providing direct evidence of bond formations and cleavages. numberanalytics.com

For instance, in a reaction where dichloromethane is a reactant, using this compound and analyzing the position of the ¹³C label in the products can confirm or refute a proposed mechanism. This technique has been applied to a wide range of organic reactions to understand rearrangements, substitutions, and elimination reactions. numberanalytics.comethernet.edu.et

A study investigating the reaction of dichloromethane with pyridine (B92270) derivatives under ambient conditions utilized ¹H and ¹³C NMR spectroscopy to monitor the reaction progress and identify the products. pdx.edu While this study did not explicitly use this compound, the principles of using spectroscopic methods to follow the fate of specific atoms are central to isotopic labeling studies. The use of this compound in such a study would provide even more definitive information about the reaction mechanism. pdx.edu

Position-Specific Isotope Analysis (PSIA) by NMR Spectrometry

Position-Specific Isotope Analysis (PSIA) takes isotopic analysis a step further by determining the isotopic composition at individual atomic positions within a molecule. researchgate.netnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for PSIA, as it can distinguish between different carbon atoms within a molecule based on their chemical environment. researchgate.netnih.govresearchgate.netscience.govpitt.edu

Quantitative ¹³C NMR has been developed to achieve high precision in measuring position-specific isotope ratios, making it a valuable tool for tracking the flow of carbon atoms in biochemical and chemical transformations. researchgate.netscience.gov

Integration of Dichloromethane 13c in Advanced Analytical Methodologies

Development of Hyphenated Analytical Techniques Incorporating Dichloromethane-13C (e.g., GC-IRMS)

Hyphenated techniques are powerful analytical methods that couple a separation technique with a spectroscopic detection technique online. nih.gov This combination provides both separation of complex mixtures and specific identification of the components in a single analysis. The integration of this compound as a standard is particularly effective in hyphenated systems like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Dichloromethane (B109758) is a widely used solvent for sample extraction and preparation in chromatographic analyses due to its volatility and ability to dissolve a wide range of organic compounds. acs.orglaballey.com In many GC-MS methods, samples are extracted or diluted with dichloromethane before injection. nih.govisotope.commdpi.com By spiking the sample with this compound at the start of this process, it can serve as an ideal internal standard for quantifying its unlabeled counterpart or other volatile organic compounds.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized hyphenated technique used to determine the carbon isotopic composition (¹³C/¹²C ratio) of individual compounds in a sample. chiron.nochiron.no The process involves:

Separation : The sample is injected into a gas chromatograph (GC), which separates the mixture into its individual components.

Combustion : As each compound elutes from the GC column, it passes through a combustion furnace, which converts the organic compounds into carbon dioxide (CO₂) and water.

Detection : The resulting CO₂ gas is introduced into an isotope ratio mass spectrometer (IRMS), which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. oiv.int

This technique is used to trace metabolic pathways, authenticate food products, and analyze environmental samples. thermofisher.comoup.com The use of ¹³C-labeled standards is crucial for calibrating the instrument and ensuring the accuracy of the isotope ratio measurements. oiv.int this compound can be used as a reference material with a known and verified δ¹³C value to calibrate the GC-IRMS system. The precision of GC-IRMS measurements can be very high, often better than 0.2‰. thermofisher.com

The development of advanced hyphenated techniques continues to evolve, with methods like GC-C-GC-IRMS (a two-dimensional GC system) being developed to prevent interferences and improve precision for analyzing atmospheric trace gases. copernicus.org In these sophisticated systems, the role of well-characterized, isotopically labeled standards like this compound remains fundamental to achieving high-quality, quantitative data.

Table 2: Application of ¹³C-Labeled Standards in Hyphenated Techniques
Hyphenated TechniqueRole of ¹³C-Labeled StandardTypical ApplicationReported Precision/Findings
GC-MSInternal standard for isotope dilution quantification. isotope.comAnalysis of pollutants (e.g., PAHs), contaminants in food, or chemical agents. isotope.comresearchgate.netAllows detection at parts-per-trillion (ppt) levels; recoveries of 88-103% have been reported in complex matrices. nih.govisotope.com
LC-MS/MSInternal standard to correct for matrix effects and improve quantification. physiology.orgnih.govMetabolomics, lipidomics, and analysis of biological samples. rsc.orgnih.govSignificantly reduces coefficient of variation (CV%); average CV of 6.36% with ¹³C-IS vs. 11.01% for non-normalized data. rsc.org
GC-IRMSReference material for calibration; internal standard for compound-specific isotope analysis (CSIA). thermofisher.comoup.comFood authenticity (e.g., wine), metabolic studies, environmental source tracking. thermofisher.comoup.comHigh precision measurements of δ¹³C values, often ±0.2‰ or better. thermofisher.com Precision within 0.30‰ has been achieved. oup.com
Pyrolysis-GC-MSPolymeric ¹³C-labeled internal standard for absolute quantification. acs.orgStructural characterization and quantification of complex materials like lignin (B12514952) in biomass. acs.orgEnables accurate and precise quantification that is not possible with external standards due to matrix effects. acs.org

Emerging Research Frontiers and Future Directions for Dichloromethane 13c

Innovations in Synthetic Routes for Cost-Effective and High-Purity Dichloromethane-13C

The broader application of this compound is closely tied to the availability of cost-effective and high-purity synthesis methods. Researchers are actively exploring new synthetic pathways to overcome the limitations of traditional methods, which can be expensive and may not yield the desired purity.

Recent developments in synthetic organic chemistry offer promising solutions. For instance, methods are being developed for the synthesis of ¹³C-labeled compounds from readily available and inexpensive sources of ¹³C, such as ¹³CH₃OH. orgsyn.org One approach involves the use of dichloromethane (B109758) as a low-cost C1 building block in chemical reactions. For example, a dual photoredox system using a nickel aminopyridine complex and an iridium photocatalyst has been successfully used for the cyclopropanation of alkenes with aromatic substituents using dichloromethane. chemistryviews.org This method has shown high yields and broad functional group tolerance. chemistryviews.org Such innovations have the potential to significantly reduce the production cost of this compound. google.com

The table below summarizes some of the innovative approaches being explored for the synthesis of ¹³C-labeled compounds, which could be adapted for this compound production.

Synthetic InnovationKey FeaturesPotential Advantages for this compound
Dual Photoredox Catalysis Utilizes a nickel aminopyridine complex and an iridium photocatalyst with dichloromethane as a C1 building block. chemistryviews.orgCost-effective, high yields, broad functional group tolerance. chemistryviews.org
Palladium-Catalyzed Reactions Employs a palladium catalyst for efficient synthesis with simple workup procedures. chemrxiv.orgresearchgate.netHigh purity, high yields, suitable for isotopically labeled compounds. chemrxiv.orgd-nb.info
Chromatography-Free Synthesis Develops high-yielding synthesis routes that do not require chromatographic purification. orgsyn.orgReduced cost, simplified process, enhanced applicability. orgsyn.org
Use of Inexpensive ¹³C Sources Starts from readily available and cheap sources of ¹³C, such as ¹³CH₃OH. orgsyn.orgSignificantly lowers the overall cost of the labeled compound. orgsyn.org

Advancements in Computational Models for Enhanced Predictive Accuracy of Isotopic Signatures

Computational models are indispensable for interpreting the data obtained from studies using this compound. These models help in predicting and understanding the isotopic signatures observed in various processes.

Recent advancements in this area focus on improving the accuracy of these predictions. For instance, ¹³C Metabolic Flux Analysis (¹³C-MFA) has emerged as a powerful tool for studying cellular metabolism. numberanalytics.com This technique uses stable isotope labeling to track the flow of carbon atoms through metabolic pathways and relies on computational models to analyze the labeling patterns and infer metabolic fluxes. numberanalytics.comresearchgate.net New approaches for the optimal design of isotopic labeling experiments, including the use of parallel labeling and rational tracer selection, are enhancing the quality of ¹³C-MFA results. researchgate.net

Furthermore, models are being developed to account for isotope fractionation, which is the difference in reaction rates between isotopically labeled and unlabeled molecules. numberanalytics.com This phenomenon can affect the accuracy of flux quantification, and various correction methods are being integrated into computational models to address this. numberanalytics.com

The integration of carbon isotopes into climate models is another significant area of development. copernicus.org Although computationally expensive, these models help in understanding the large-scale distributions of isotopes and reconciling interpretations of proxy data. copernicus.org The table below highlights key aspects of advancing computational models.

Model AdvancementDescriptionImpact on this compound Research
¹³C Metabolic Flux Analysis (¹³C-MFA) A technique that uses stable isotope labeling and computational modeling to quantify metabolic fluxes. numberanalytics.comresearchgate.netEnables detailed investigation of metabolic pathways involving dichloromethane. numberanalytics.com
Isotope Fractionation Correction Incorporation of methods to account for the differential reaction rates of isotopes. numberanalytics.comImproves the accuracy of quantitative analyses using this compound. numberanalytics.com
Climate Model Integration Inclusion of carbon isotopes in general circulation models to study their global distribution. copernicus.orgFacilitates a broader understanding of the environmental fate of dichloromethane on a large scale. copernicus.org
Atmospheric Chemical Transport Models (ACTM) Numerical models that calculate the distribution and temporal changes of substances in the atmosphere. jamstec.go.jpAllows for the identification of emission sources and the study of atmospheric transport of dichloromethane. jamstec.go.jp

Expanding Applications in Isotope Geochemistry, Environmental Forensics, and Biomedical Research

The unique properties of this compound are leading to its application in a growing number of scientific fields.

In isotope geochemistry , ¹³C-labeled compounds are used to trace geochemical processes. alfa-chemistry.com For example, stable isotope analysis can help in understanding the sources and sinks of methane (B114726) and other carbon-containing compounds in the environment. jamstec.go.jp

Environmental forensics is another field where this compound is proving to be invaluable. Compound-Specific Isotope Analysis (CSIA) is used to track the fate of contaminants in the environment and to identify their degradation pathways. researchgate.net For instance, the isotopic fractionation of dichloromethane can indicate whether it is undergoing biodegradation. d-nb.info Dual carbon-chlorine isotope analysis provides even more detailed information, allowing for the differentiation between various degradation mechanisms. osti.govresearchgate.net This can be crucial for assessing the effectiveness of remediation efforts at contaminated sites. osti.gov

In biomedical research , ¹³C-labeled compounds are used as tracers to study metabolic pathways and the distribution of substances within biological systems. ontosight.ai For example, they are used in metabolic flux analysis to understand cellular metabolism in diseases like cancer and neurological disorders. numberanalytics.com Labeled compounds can also be used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. alfa-chemistry.com

The following table summarizes the expanding applications of this compound.

FieldApplicationResearch Example
Isotope Geochemistry Tracing the sources and fate of carbon compounds in the environment. alfa-chemistry.comStudying methane fluxes and their impact on the global carbon cycle. jamstec.go.jpcopernicus.org
Environmental Forensics Identifying sources and degradation pathways of pollutants. researchgate.netscirp.orgUsing dual C-Cl isotope analysis to monitor dichloromethane biodegradation in groundwater. osti.govresearchgate.net
Biomedical Research Tracing metabolic pathways and studying drug metabolism. ontosight.aimedchemexpress.comUtilizing ¹³C-MFA to investigate cancer metabolism and develop therapeutic strategies. numberanalytics.com

Novel Spectroscopic Approaches for Characterizing this compound in Complex Systems

The ability to accurately detect and characterize this compound in complex matrices is essential for its application in research. Novel spectroscopic techniques are being developed to meet this challenge.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and for tracing the metabolic fate of ¹³C-labeled compounds. ontosight.airesearchgate.net Techniques such as 1D and 2D NMR provide detailed information about the position of the ¹³C label within a molecule. researchgate.netmdpi.com High-Resolution Magic Angle Spinning (HR-MAS) NMR and solution-state NMR are being used to characterize ¹³C-labeled metabolites and other components in intact samples and extracts. researchgate.net Furthermore, ¹³C-enrichment NMR spectroscopy is being employed to track the uptake and utilization of dietary carbon in organisms. frontiersin.org

Mass Spectrometry (MS) is another key technique for detecting and quantifying ¹³C-labeled compounds. ontosight.ai Isotope Ratio Mass Spectrometry (IRMS) allows for high-precision measurements of isotope ratios, which is crucial for studies on isotope fractionation. nih.govisodetect.de The coupling of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with IRMS (GC-IRMS, HPLC-IRMS) enables the analysis of specific compounds within a mixture. isodetect.de

The table below outlines some of the novel spectroscopic approaches for characterizing this compound.

Spectroscopic TechniqueKey FeaturesApplication in this compound Research
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and positional labeling. researchgate.netfrontiersin.orgElucidating metabolic pathways and characterizing labeled compounds in biological samples. alfa-chemistry.comfrontiersin.org
Mass Spectrometry (MS) High sensitivity for detecting and quantifying labeled compounds. ontosight.aisymeres.comMeasuring isotope ratios with high precision for environmental and metabolic studies. nih.govunimi.it
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Combines separation by GC with high-precision isotope ratio measurement. isodetect.deAnalyzing this compound in complex environmental samples to assess degradation. researchgate.net
High-Resolution Magic Angle Spinning (HR-MAS) NMR Allows for the analysis of intact tissue samples. researchgate.netCharacterizing this compound and its metabolites in biological tissues without extraction. researchgate.net

Q & A

Q. How is Dichloromethane-13C synthesized, and what purity standards are achievable for research applications?

this compound is synthesized via isotopic substitution using ¹³C-enriched precursors, such as methane-¹³C, followed by halogenation with chlorine. The purity of commercially available Dichloromethane-¹³C typically exceeds 99% isotopic enrichment, as verified by nuclear magnetic resonance (NMR) and mass spectrometry . Researchers should validate purity using ¹³C NMR (e.g., δ ~54 ppm for CH₂Cl₂) and ensure trace solvents (e.g., unlabeled DCM) are absent via gas chromatography-mass spectrometry (GC-MS) .

Q. What storage and handling protocols are critical for maintaining isotopic integrity in this compound?

To prevent isotopic exchange or contamination, store Dichloromethane-¹³C in amber glass vials under inert gas (e.g., argon) at –20°C. Avoid prolonged exposure to light or moisture, which may degrade the compound. Use sealed systems for transfers to minimize atmospheric interaction. Safety protocols for unlabeled DCM (e.g., toxicity, volatility) apply, with additional precautions to avoid cross-contamination with non-isotopic solvents .

Advanced Research Questions

Q. How does isotopic labeling with ¹³C influence the physicochemical properties of Dichloromethane in reaction mechanisms?

While the electronic effects of ¹³C substitution are negligible, kinetic isotope effects (KIEs) may alter reaction rates in studies such as SN2 nucleophilic substitutions. For example, ¹³C-labeled DCM exhibits a KIE of ~1.01–1.03 in hydrolysis reactions, detectable via kinetic studies using ¹³C NMR or isotope-ratio mass spectrometry (IRMS). Researchers must account for these subtle effects when interpreting mechanistic data .

Q. What methodologies are recommended for quantifying isotopic enrichment in Dichloromethane-¹³C during kinetic or metabolic studies?

Isotopic enrichment can be quantified using:

  • ¹³C NMR spectroscopy : Direct measurement of ¹³C signal intensity relative to internal standards.
  • GC-IRMS : High-precision analysis of ¹³C/¹²C ratios in volatile compounds.
  • Liquid scintillation counting : If ¹³C is used in tandem with radioactive tracers (e.g., ¹⁴C). Calibration curves with known ¹³C:DCM mixtures are essential to ensure accuracy .

Q. How should researchers design experiments to track ¹³C-labeled DCM in environmental or metabolic pathways?

  • Experimental Design : Use controlled systems (e.g., closed bioreactors) to monitor ¹³C-DCM degradation products (e.g., ¹³CO₂ in microbial metabolism).
  • Controls : Include unlabeled DCM to distinguish isotopic effects from background processes.
  • Sampling : Employ solid-phase microextraction (SPME) for trace-level ¹³C-DCM detection in complex matrices .

Q. What statistical approaches address contradictions in data from studies using Dichloromethane-¹³C?

Contradictions may arise from isotopic dilution or analytical sensitivity. Use multivariate regression to model variables such as:

  • Isotopic purity vs. observed reaction yields.
  • Environmental factors (e.g., pH, temperature) impacting ¹³C-DCM stability. Sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in isotopic tracing experiments .

Methodological Best Practices

  • Reproducibility : Document synthesis batches, storage conditions, and analytical calibration data to ensure cross-study comparability .
  • Ethical Reporting : Disclose isotopic purity, potential contamination sources, and KIEs in publications. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for framing research questions .
  • Data Sharing : Provide raw NMR/IRMS spectra in supplementary materials, adhering to journal guidelines (e.g., Journal of Environmental Sciences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.